6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a derivative of pyrimidinone . Pyrimidinone derivatives are known to possess a wide spectrum of biological activities such as anti-tumour, anti-fungal, anti-inflammatory, and anti-bacterial .
Synthesis Analysis
The synthesis of pyrimidinone derivatives often involves the use of chalcones as starting compounds, which are obtained by Claisen-Schmidt condensation . These chalcones then undergo cyclisation upon treatment with urea and thiourea in the presence of sodium hydroxide to obtain the corresponding pyrimidinones .Molecular Structure Analysis
The structures of the synthesized compounds were investigated by means of UV, IR, 1H NMR, and Mass spectral analysis . The IR spectra of these pyrimidine derivatives showed the presence of absorption bands in the region 1570 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimidinone derivatives include Claisen-Schmidt condensation and cyclisation with urea and thiourea . The reaction conditions often involve the use of sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives can be analyzed using UV, IR, 1H NMR, and Mass spectral analysis . For example, the IR spectra can reveal the presence of certain functional groups .Scientific Research Applications
- Research : Studies have investigated the anti-inflammatory potential of 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. Compounds derived from this structure, such as ETT and DMT, demonstrated significant in vivo anti-inflammatory activity .
Anti-Inflammatory Properties
Neuroprotection and Anti-Inflammatory Effects
Future Directions
properties
IUPAC Name |
6-(2-methoxyphenyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)8-6-10(14)13-11(15)12-8/h2-6H,1H3,(H2,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVILCVAMYIEBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50734924 | |
Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
CAS RN |
116137-74-7 | |
Record name | 6-(2-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50734924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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